molecular formula C10H12FI B2549073 2-Tert-butyl-1-fluoro-3-iodobenzene CAS No. 1369936-28-6

2-Tert-butyl-1-fluoro-3-iodobenzene

Cat. No. B2549073
CAS RN: 1369936-28-6
M. Wt: 278.109
InChI Key: XCURNGCQRWRLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-tert-butyl-1-fluoro-3-iodobenzene involves various strategies, including halogenation and nucleophilic substitution reactions. For instance, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by treating a chloromercurio precursor with methylmagnesium chloride, leading to a dimagnesiated aromatic compound . Similarly, the synthesis of fluorinated diamine monomers, which are structurally related to the target compound, was performed through nucleophilic substitution reactions followed by catalytic reduction . Bromination of 1,4-di-tert-butylbenzene yielded various brominated products, including 1,4-di-tert-butyl-2-bromobenzene, demonstrating the feasibility of selective halogenation .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-tert-butyl-1-fluoro-3-iodobenzene has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the potassium salt of a tri-tert-butyl-1,3-diphosphacyclopentadienide anion was characterized by X-ray crystallography . The E and Z stereoisomers of a 2-tert-butyl fluorene derivative were separated and identified, providing insights into the influence of the tert-butyl group on molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl-substituted aromatic compounds includes photoisomerization and complexation reactions. The photoisomerization of a 2-tert-butyl fluorene derivative was studied, revealing significant quantum yields for the process . Additionally, the first examples of η1-complexes of a tri-tert-butyl-1,3,5-triphosphabenzene were reported, highlighting the potential for complex formation with transition metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted aromatic compounds are influenced by the presence of substituents. Fluorinated polyimides based on tert-butyl-substituted diamines exhibited high thermal stability, good mechanical properties, and low dielectric constants . The introduction of tert-butyl groups in poly(arylene ether ketone)s affected their thermal, mechanical, and adhesion properties, demonstrating the impact of molecular structure on material characteristics .

Case Studies

While there are no direct case studies on 2-tert-butyl-1-fluoro-3-iodobenzene, the research on related compounds provides valuable insights. For example, the study of the photoisomerization of a 2-tert-butyl fluorene derivative could serve as a model for understanding the photochemical behavior of similar compounds . The synthesis and characterization of various tert-butyl-substituted aromatic compounds contribute to the broader knowledge of the chemistry of such molecules and their potential applications in materials science .

Scientific Research Applications

Synthesis and Material Applications

  • Polymer Synthesis : Research indicates the synthesis and properties of novel polyamides with potential applications in material science. For example, ortho-linked polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) show significant thermal stability and solubility in polar solvents, hinting at their utility in creating flexible, durable films with high glass transition temperatures (Hsiao et al., 2000).

Chemical Synthesis and Reactivity

  • Aminocarbonylation : The aminocarbonylation of para-substituted iodobenzenes, including those with tert-butyl groups, using palladium(0) catalysts demonstrates a method for synthesizing carboxamide compounds. This showcases the role of substituent effects in chemical synthesis and functionalization of aromatic compounds (Marosvölgyi-Haskó et al., 2016).

Catalysis and Organic Reactions

  • Oxidation Reactions : An example of utilizing iodobenzene derivatives in oxidation reactions is the in situ generation of hypervalent iodine species for the oxidation of unreactive methylene groups in esters and amides, highlighting the compound's role in facilitating mild conditions for such transformations (Zhao et al., 2011).

Advanced Material Properties

  • Polyimides with Improved Properties : The synthesis of polyimides derived from diamines containing bulky tert-butyl substituents, such as 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene, leads to materials with excellent thermal and mechanical properties. This includes high tensile strength and glass transition temperatures, indicating the importance of structural modification in enhancing polymer properties (Liaw & Liaw, 1996).

properties

IUPAC Name

2-tert-butyl-1-fluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FI/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCURNGCQRWRLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-1-fluoro-3-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.